5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would detail how the compound reacts with other substances, including the products formed and the conditions required for the reactions.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.Scientific Research Applications
Synthesis Methods
5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry. One such method involves the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones using the inverse electron-demand Diels–Alder reaction, which starts with 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain, followed by the Sonogashira cross-coupling reaction and finally, an intramolecular inverse electron-demand Diels–Alder reaction to yield 5-aryl derivatives (Fadel et al., 2014).
Antibacterial Applications
Research on 5-fluoro derivatives has explored their potential as antibacterial agents. For instance, pyridonecarboxylic acids like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have shown significant in vitro and in vivo antibacterial activity, with some compounds being more active than established drugs like enoxacin (Egawa et al., 1984).
Antitumor Applications
Certain derivatives of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one have been investigated for their antitumor properties. A study involving 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids demonstrated moderate cytotoxic activity against various murine and human tumor cell lines (Tsuzuki et al., 2004).
Organic Semiconductor Materials
The compound and its derivatives have also been used in the development of organic semiconductor materials. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized for their robust thermal properties and opto-electrical properties, demonstrating potential as materials for high-efficiency OLEDs (Wang et al., 2012).
Safety And Hazards
This would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
5-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFPJHXTCXVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243345 | |
Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
CAS RN |
1237535-78-2 | |
Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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